molecular formula C15H14BrNO2 B4111007 2-(4-bromophenoxy)-N-phenylpropanamide

2-(4-bromophenoxy)-N-phenylpropanamide

Cat. No.: B4111007
M. Wt: 320.18 g/mol
InChI Key: ANGJFFCVXZGNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-phenylpropanamide, also known as BPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medical research. BPP belongs to the class of amides and is a white crystalline solid.

Scientific Research Applications

2-(4-bromophenoxy)-N-phenylpropanamide has been found to have potential applications in medical research. It has been studied for its anticancer properties, specifically in the treatment of breast cancer. This compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-phenylpropanamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often overactivated in cancer cells. This compound inhibits this pathway by blocking the activation of Akt and mTOR, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes in cells. It has been found to induce apoptosis, inhibit cell proliferation, and inhibit the Akt/mTOR signaling pathway. This compound has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-(4-bromophenoxy)-N-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other anticancer agents. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-phenylpropanamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. This compound may also have potential applications in the treatment of other types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of this compound in medical research.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in medical research. This compound has been found to have anticancer properties, inhibit the Akt/mTOR signaling pathway, and have anti-inflammatory effects. While this compound has some limitations, it is a stable and relatively inexpensive compound that can be easily synthesized and purified. Future research on this compound may lead to the development of new treatments for cancer and inflammatory diseases.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-11(19-14-9-7-12(16)8-10-14)15(18)17-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGJFFCVXZGNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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